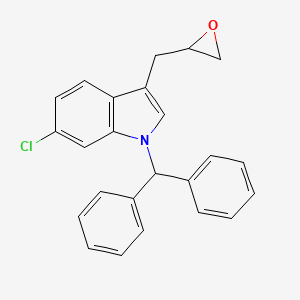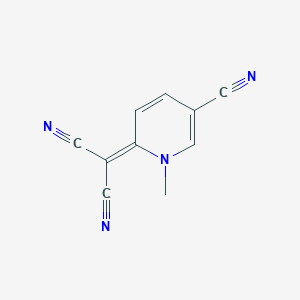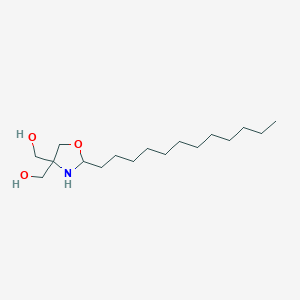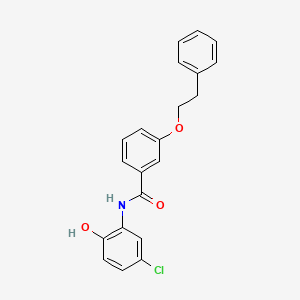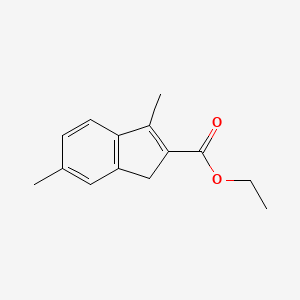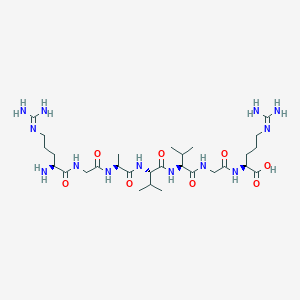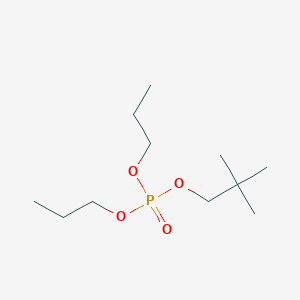
2,2-Dimethylpropyl dipropyl phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethylpropyl dipropyl phosphate is an organophosphate compound with a unique structure that includes a phosphate group bonded to a 2,2-dimethylpropyl group and two propyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dimethylpropyl dipropyl phosphate typically involves the reaction of 2,2-dimethylpropanol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate chlorophosphate, which is then reacted with propanol to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Safety measures are crucial due to the reactivity of phosphorus oxychloride and the potential hazards associated with organophosphate compounds.
化学反応の分析
Types of Reactions: 2,2-Dimethylpropyl dipropyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphates with higher oxidation states.
Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the propyl groups with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of alkyl or aryl phosphates.
科学的研究の応用
2,2-Dimethylpropyl dipropyl phosphate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphate compounds.
Biology: The compound can be used in studies related to enzyme inhibition, particularly those involving acetylcholinesterase.
Medicine: Research into its potential as a therapeutic agent for conditions involving cholinergic systems is ongoing.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
作用機序
The mechanism of action of 2,2-dimethylpropyl dipropyl phosphate involves its interaction with molecular targets such as enzymes. The phosphate group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This is particularly relevant in the context of acetylcholinesterase inhibition, where the compound can prevent the breakdown of acetylcholine, resulting in increased levels of this neurotransmitter.
類似化合物との比較
Diisopropyl fluorophosphate (DFP): Another organophosphate with similar enzyme inhibitory properties.
Tris(1,1,3-tribromo-2,2-dimethylpropyl) phosphate: Used as a flame retardant with a different structural configuration.
Uniqueness: 2,2-Dimethylpropyl dipropyl phosphate is unique due to its specific structural arrangement, which imparts distinct reactivity and interaction profiles compared to other organophosphates. Its combination of 2,2-dimethylpropyl and dipropyl groups provides a balance of steric and electronic effects that influence its chemical behavior and applications.
特性
CAS番号 |
646450-41-1 |
|---|---|
分子式 |
C11H25O4P |
分子量 |
252.29 g/mol |
IUPAC名 |
2,2-dimethylpropyl dipropyl phosphate |
InChI |
InChI=1S/C11H25O4P/c1-6-8-13-16(12,14-9-7-2)15-10-11(3,4)5/h6-10H2,1-5H3 |
InChIキー |
FKRQIAWCWOOTGS-UHFFFAOYSA-N |
正規SMILES |
CCCOP(=O)(OCCC)OCC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


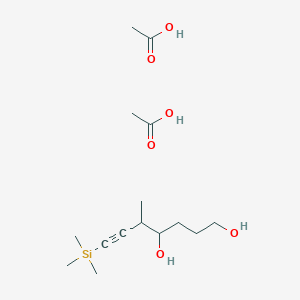
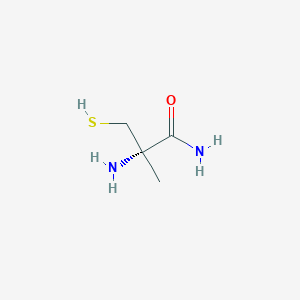
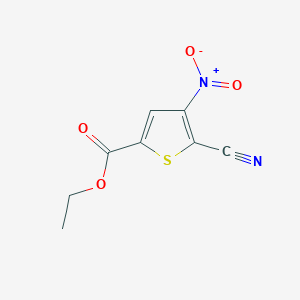

![3,4-Dihydro-5H-thieno[2,3-e][1,4]diazepin-5-one](/img/structure/B12600986.png)


![5-({1-[2,3-Bis(tetradecanoyloxy)propyl]-3-oxo-3H-phenoxazin-7-yl}oxy)-5-oxopentanoate](/img/structure/B12601016.png)
